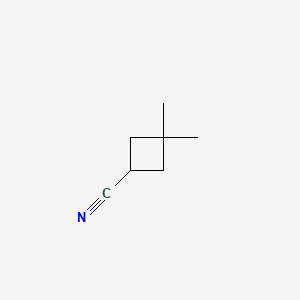

3,3-Dimethylcyclobutanecarbonitrile

Description

Historical Context of Cyclobutane (B1203170) Chemistry

The study of cyclobutane and its derivatives has a rich history dating back to the late 19th and early 20th centuries. The first synthesis of cyclobutane itself was achieved in 1907. nih.gov Early investigations into cyclobutanes were driven by a fundamental interest in understanding the effects of ring strain on molecular stability and reactivity. The bond angles in cyclobutane are significantly compressed from the ideal tetrahedral angle of 109.5° to approximately 90°, leading to considerable angle strain. taylorandfrancis.com This inherent strain makes the formation of cyclobutane rings challenging, but also renders them useful as synthetic intermediates. baranlab.org

Over the years, numerous methods for the preparation of cyclobutanes have been developed, including the [2+2] cycloaddition of olefins, which can be initiated photochemically. baranlab.orgyoutube.com Despite the strain, the cyclobutane motif is not merely a laboratory curiosity; it is found in a variety of natural products, including some alkaloids isolated from marine sponges and plants. nih.govnih.gov The presence of cyclobutane rings in these natural products, some of which exhibit antimicrobial or analgesic properties, has further fueled interest in this class of compounds. nih.govnih.gov

Significance of the Nitrile Functional Group in Cyclobutane Systems

The nitrile functional group, with its linear R-C≡N geometry, is a versatile component in organic synthesis. libretexts.org When attached to a cyclobutane ring, it introduces a site of polarity and a handle for a variety of chemical transformations. Nitriles can be synthesized through several methods, including the SN2 reaction of alkyl halides with cyanide salts and the dehydration of primary amides. libretexts.org

The nitrile group can undergo a range of reactions, significantly expanding the synthetic utility of the cyclobutane scaffold to which it is attached. chadsprep.com Key transformations include:

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This provides a pathway to introduce an amino group onto the cyclobutane ring.

Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed to carboxylic acids. This allows for the conversion of the cyano group to a carboxyl group, a fundamental functional group in organic chemistry.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. This reaction, after hydrolysis of the intermediate imine, yields ketones, providing a method for carbon-carbon bond formation at the nitrile position. libretexts.org

Furthermore, the nitrile group can participate in cycloaddition reactions, further highlighting its synthetic importance in constructing more complex molecular architectures. researchgate.net

Research Landscape and Scope for 3,3-Dimethylcyclobutanecarbonitrile

The research landscape for this compound is primarily situated within the broader context of developing novel synthetic methodologies and exploring the properties of strained ring systems. While specific studies focusing exclusively on this compound are not abundant, its structure is representative of a class of molecules used to probe reaction mechanisms and to serve as building blocks in organic synthesis.

Research involving related structures, such as other substituted cyclobutanes and nitriles, provides insight into the potential applications of this compound. For instance, the study of cycloaddition reactions involving donor-acceptor cyclobutanes and nitriles aims to develop new ways to construct heterocyclic frameworks. researchgate.net Additionally, the investigation of the atmospheric degradation of related carbonyl compounds, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone, offers a glimpse into the potential environmental chemistry of such structures. copernicus.orgcopernicus.org

The synthesis of cyclobutane-containing lignans, which have shown significant bioactivity, underscores the importance of developing synthetic routes to functionalized cyclobutane rings. nih.gov Although direct research on the biological activity of this compound is limited in the public domain, its structural motifs are present in compounds of medicinal interest. nih.gov The continued exploration of cyclobutane chemistry will likely unveil new applications and a deeper understanding of compounds like this compound.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylcyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-7(2)3-6(4-7)5-8/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQKDUIQJBOXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202063 | |

| Record name | Cyclobutanecarbonitrile, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53783-86-1 | |

| Record name | Cyclobutanecarbonitrile, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarbonitrile, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dimethylcyclobutanecarbonitrile and Its Derivatives

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 3,3-dimethylcyclobutanecarbonitrile, a logical disconnection points to 3,3-dimethylcyclobutanecarboxylic acid as a key starting material. cymitquimica.comnih.gov

Derivation from 3,3-Dimethylcyclobutanecarboxylic Acid

The conversion of 3,3-dimethylcyclobutanecarboxylic acid to this compound is a common and practical approach. chemicalbook.comchemicalbook.com This transformation can be achieved through a two-step process involving the formation of an amide followed by dehydration. The carboxylic acid is first converted to its corresponding amide, 3,3-dimethylcyclobutanecarboxamide. nist.gov This intermediate is then subjected to a dehydration reaction to yield the target nitrile.

Direct Synthesis Approaches to Cyclobutanecarbonitriles

Direct synthesis methods offer alternative pathways to cyclobutanecarbonitriles, bypassing the need for pre-functionalized starting materials like carboxylic acids.

Dehydration of Corresponding Amides

The dehydration of amides is a fundamental method for nitrile synthesis. youtube.com In the context of this compound, the corresponding amide, 3,3-dimethylcyclobutanecarboxamide, can be effectively dehydrated using various reagents. nist.gov Thionyl chloride (SOCl₂) is a commonly employed dehydrating agent for this purpose, converting the amide into the nitrile. youtube.com

Cyanation Reactions (e.g., via organic halides and cyanide salts)

Cyanation reactions provide a direct route to nitriles from organic halides. This method involves the nucleophilic substitution of a halide with a cyanide salt. For the synthesis of this compound, a suitable precursor would be a 1-halo-3,3-dimethylcyclobutane (e.g., 1-bromo-3,3-dimethylcyclobutane). The reaction of this halide with a cyanide source, such as sodium cyanide or potassium cyanide, would yield the desired nitrile. Transition metal catalysts, such as those based on palladium, nickel, or copper, can facilitate these cyanation reactions, often leading to higher yields and milder reaction conditions. numberanalytics.comnih.gov

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry has seen the development of advanced and catalytic methods that offer greater efficiency and selectivity.

Transition Metal-Catalyzed Processes for Cyclobutyl Nitriles (e.g., Palladium-catalyzed α-arylation)

Transition metal-catalyzed reactions have become indispensable tools in organic synthesis. nih.govresearchgate.net Palladium-catalyzed reactions, in particular, have been extensively used for the formation of carbon-carbon bonds. nih.govnih.gov One such powerful technique is the α-arylation of nitriles. This reaction allows for the introduction of an aryl group at the α-position of a nitrile. For cyclobutyl nitriles, this methodology can be applied to introduce aromatic moieties, leading to a diverse range of derivatives. The process typically involves the reaction of a cyclobutanecarbonitrile (B1293925) with an aryl halide in the presence of a palladium catalyst and a suitable base. nih.govnih.gov This strategy is valuable for creating complex molecular architectures that are relevant in medicinal chemistry and materials science. nih.gov

Cycloaddition-Based Syntheses of Cyclobutane (B1203170) Scaffolds

The construction of the cyclobutane core is often achieved through [2+2] cycloaddition reactions, a powerful and versatile method. nih.govbaranlab.org These reactions involve the union of two double-bond-containing molecules to form a four-membered ring. Both photochemical and transition-metal-catalyzed methods have been extensively developed.

Photochemical [2+2] cycloadditions typically proceed through a triplet state, leading to the formation of a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring. baranlab.org Common sensitizers like acetone (B3395972) and benzophenone (B1666685) are often employed to facilitate the population of the triplet state. baranlab.org

Transition-metal catalysis offers another efficient route to cyclobutanes. baranlab.org Notably, cobalt-based catalysts have been successfully used in the enantioselective [2+2] cycloaddition of alkynes and alkenes, providing access to a wide array of functionalized cyclobutenes with high enantioselectivity (86–97% ee). nih.gov These cyclobutenes can then be readily converted to the corresponding cyclobutanes. nih.gov The versatility of this method allows for the incorporation of diverse functional groups, setting the stage for further synthetic manipulations. nih.gov

Electrochemical methods have also emerged as a viable strategy for synthesizing cyclobutanes via [2+2] cycloaddition reactions. researchgate.net These methods offer a direct route from simple linear substrates. researchgate.net

Strategies for Stereoselective Synthesis of Cyclobutane Nitriles

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge. Several strategies have been developed to address this, including the use of chiral auxiliaries, catalysts, and stereospecific ring contractions.

One notable approach involves the contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines. ntu.ac.uknih.gov This method, mediated by iodonitrene chemistry, proceeds through a nitrogen extrusion process involving a radical pathway. ntu.ac.uknih.govacs.org The stereospecificity of this ring contraction is attributed to the rapid carbon-carbon bond formation from a thermally generated singlet 1,4-biradical, leading to the stereoretentive formation of cyclobutanes. acs.org This methodology has been successfully applied to the synthesis of various cyclobutane derivatives, including those with nitrile functionalities. nih.govacs.org For instance, replacing a β-ester group in a pyrrolidine (B122466) precursor with a nitrile group leads to the formation of the corresponding cyclobutane nitriles in comparable yields. acs.org

The diastereoselective formation of cyclobutanes in this method is not significantly influenced by the stereochemistry at the β-position of the starting pyrrolidine, allowing for selective access to different diastereomers. acs.org

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogs of this compound allows for the exploration of structure-activity relationships and the development of new chemical entities with tailored properties. Various synthetic methods can be employed to introduce substituents at different positions of the cyclobutane ring.

One common strategy involves the functionalization of pre-existing cyclobutane scaffolds. For example, a library of 3D cyclobutane fragments has been synthesized from a key 3-azido-cyclobutanone intermediate. This intermediate allows for the introduction of various functional groups, including amines, amides, and sulfonamides. nih.gov

Another approach is the [2+2] cycloaddition of allenoates with terminal alkenes, which provides a rapid and high-yielding route to 1,3-substituted cyclobutanes. acs.org This method is robust and allows for the preparation of these compounds on a gram scale without the need for specialized reaction setups. acs.org The resulting products are amenable to further derivatization due to the presence of multiple functional handles. acs.org

Furthermore, comprehensive structure-activity relationship (SAR) studies have been conducted on heteroaryl-substituted 3,4-diamino-3-cyclobut-3-ene-1,2-diones, which are analogs of cyclobutane derivatives. nih.gov These studies have shown that the nature and substitution pattern of the heterocyclic moiety significantly impact the biological profile of these compounds. nih.gov

Reactivity Profiles and Chemical Transformations of 3,3 Dimethylcyclobutanecarbonitrile

Reactions at the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group in 3,3-dimethylcyclobutanecarbonitrile serves as a primary site for chemical modification. It is susceptible to nucleophilic attack and can be transformed into other key functional groups, such as amines and carboxylic acids, through reduction and hydrolysis, respectively.

Nucleophilic Additions and Substitutions

The nitrile group is characterized by an electrophilic carbon atom, making it a target for various nucleophiles. wikipedia.org A significant class of reactions involves the addition of organometallic reagents, such as Grignard reagents (R-MgX). The nucleophilic alkyl or aryl group from the Grignard reagent attacks the nitrile carbon, breaking the pi bond and forming an intermediate imine anion salt. wikipedia.orgmasterorganicchemistry.com Subsequent acidic hydrolysis of this intermediate does not isolate the imine but proceeds to form a ketone. masterorganicchemistry.comleah4sci.com This two-step process effectively converts the nitrile into a ketone, incorporating the R-group from the Grignard reagent and creating a new carbon-carbon bond. masterorganicchemistry.com

Table 1: Nucleophilic Addition of Grignard Reagent to this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Grignard Reagent (e.g., Methylmagnesium Bromide) | 1. Ether Solvent2. Aqueous Acid Workup (H₃O⁺) | 1-(3,3-dimethylcyclobutyl)ethan-1-one |

Reduction Reactions to Amines

The nitrile group can be completely reduced to a primary amine. This transformation is typically achieved using powerful reducing agents, most notably Lithium Aluminium Hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org LiAlH₄ serves as a source of hydride ions (H⁻), which add to the nitrile carbon. libretexts.org This process occurs in a stepwise manner, ultimately converting the carbon-nitrogen triple bond into a single bond with the addition of four hydrogen atoms. The final product of the reduction of this compound is (3,3-dimethylcyclobutyl)methanamine. It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce nitriles. libretexts.orgmasterorganicchemistry.com Another method for this transformation is catalytic hydrogenation, which can be employed under specific conditions of temperature and pressure over a metal catalyst. google.com

Table 2: Reduction of this compound to a Primary Amine

| Reactant | Reagent(s) | Conditions | Product |

| This compound | 1. Lithium Aluminium Hydride (LiAlH₄)2. Water (H₂O) | 1. Ether Solvent2. Aqueous Workup | (3,3-dimethylcyclobutyl)methanamine |

| This compound | Hydrogen (H₂), Ammonia | Hydrogenation Catalyst (e.g., Cobalt/Nickel) | (3,3-dimethylcyclobutyl)methanamine |

Hydrolysis Pathways to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to form carboxylic acids under both acidic and basic conditions. chemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comjove.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (like H₂SO₄ or HCl) and water, the nitrile nitrogen is first protonated. This protonation enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by water. libretexts.orgorganicchemistrytutor.com A series of proton transfers leads to the formation of an amide intermediate. Continued heating in the acidic medium then hydrolyzes the amide to the corresponding carboxylic acid, 3,3-dimethylcyclobutanecarboxylic acid, and an ammonium (B1175870) salt. chemguide.co.ukorganicchemistrytutor.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the nitrile carbon. chemistrysteps.comjove.com Protonation by water forms an imidic acid tautomer, which rearranges to the amide intermediate. libretexts.org Vigorous heating with the base then saponifies the amide, yielding a carboxylate salt. chemguide.co.uk To obtain the free carboxylic acid, 3,3-dimethylcyclobutanecarboxylic acid, a final acidification step is required. chemguide.co.ukjove.com

Table 3: Hydrolysis of this compound

| Reaction Type | Reagent(s) | Intermediate | Final Product (after workup) |

| Acidic Hydrolysis | Aqueous Acid (e.g., H₂SO₄/H₂O), Heat | 3,3-Dimethylcyclobutane-carboxamide | 3,3-Dimethylcyclobutane-carboxylic Acid |

| Alkaline Hydrolysis | 1. Aqueous Base (e.g., NaOH/H₂O), Heat2. Acid (H₃O⁺) | 3,3-Dimethylcyclobutane-carboxamide | 3,3-Dimethylcyclobutane-carboxylic Acid |

Cyclobutane (B1203170) Ring Reactivity and Transformations

The four-membered ring of this compound is inherently strained, which dictates its unique reactivity, particularly its propensity to undergo ring-opening reactions to relieve this strain.

Ring-Opening Reactions

The primary mode of ring transformation for cyclobutane derivatives is through cleavage of the carbon-carbon bonds of the ring.

[2+2] cycloreversion is the reverse of a [2+2] cycloaddition, where a cyclobutane ring cleaves into two alkene molecules. The feasibility and mechanism of this reaction are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. acs.org

Thermal Cycloreversion : According to the Woodward-Hoffmann rules, the concerted thermal [2+2] cycloreversion is "forbidden." acs.orgnih.gov Consequently, thermally induced ring-opening of cyclobutanes does not occur in a single, concerted step. Instead, it proceeds through a stepwise mechanism involving a 1,4-biradical intermediate. nih.govacs.org This process requires significant activation energy to initiate the homolytic cleavage of a C-C bond to form the biradical. acs.org The stability of this biradical intermediate is crucial, and its formation has been supported by experimental evidence, including radical scavenging experiments and electron paramagnetic resonance (EPR) studies on related systems. acs.orgnih.gov

Photochemical Cycloreversion : In contrast to the thermal process, photochemical [2+2] cycloreversion is "allowed" by the Woodward-Hoffmann rules. acs.org Upon absorption of light, the molecule is promoted to an excited electronic state. youtube.com In this excited state, the orbital symmetry allows for a concerted pathway for the ring to cleave into two olefinic products. youtube.com Photochemical reactions often proceed with higher efficiency and under milder conditions than their thermal counterparts. researchgate.netacs.org

Table 4: Comparison of [2+2] Cycloreversion Mechanisms for Cyclobutane Derivatives

| Reaction Type | Driving Force | Mechanism | Woodward-Hoffmann Rules | Intermediate |

| Thermal | Heat | Stepwise | Forbidden (concerted) | 1,4-Biradical acs.org |

| Photochemical | Light (hν) | Concerted | Allowed | None (concerted transition state) |

Mechanochemical Activation of Cyclobutane Rings

The application of mechanical force can induce chemical transformations in molecules, a field known as mechanochemistry. In the context of cyclobutane rings, mechanical force can lead to the cleavage of the strained carbon-carbon bonds. nsf.govacs.org This process, often studied using techniques like single-molecule force spectroscopy, reveals that the force required to activate a cyclobutane ring can be influenced by its substituents and stereochemistry. nsf.gov

The activation of cyclobutane mechanophores, which are force-responsive units embedded in a polymer chain, often proceeds through a [2+2] cycloreversion, generating two new alkene functionalities. nih.gov Studies on various cyclobutane derivatives have shown that this ring-opening is not a concerted process but rather involves a 1,4-diradical intermediate. nih.gov The stability of this intermediate and the stereochemistry of the resulting products are key areas of investigation in understanding the mechanism of mechanochemical cyclobutane ring-opening. nih.govsciengine.com

The substitution pattern on the cyclobutane ring plays a crucial role in its mechanochemical reactivity. For instance, increased substitution can lead to greater ring strain, making the ring more susceptible to cleavage under mechanical stress. acs.org Computational studies, such as Constrained Geometries simulate External Force (CoGEF) calculations, have been employed to predict the relative reactivity of different cyclobutane mechanophores, correlating the force required for cleavage with the substitution level. acs.org

Table 1: Factors Influencing Mechanochemical Activation of Cyclobutane Rings

| Factor | Influence on Reactivity | Research Findings |

| Substitution | Increased substitution generally leads to higher reactivity due to increased ring strain. acs.org | More highly substituted mechanophores cleave more readily. acs.org |

| Stereochemistry | The stereochemistry of substituents can affect the force required for activation and the stereochemical outcome of the products. nih.govsciengine.com | The reactivity and product distribution in the mechanochemical cycloreversion of bicyclo[4.2.0]octane derivatives are dependent on their stereochemistry. nih.gov |

| Fused Rings | The nature of rings fused to the cyclobutane can influence its mechanochemical behavior. nsf.gov | The threshold activation force is dependent on the stereochemistry of the first cyclobutane ring to break. nsf.gov |

Cycloaddition Reactions Involving Cyclobutane Moieties

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The strained nature of the cyclobutane ring in this compound can influence its participation in such reactions.

[3+2] cycloaddition reactions involve a three-atom component (1,3-dipole) reacting with a two-atom component (dipolarophile) to form a five-membered ring. uchicago.edusci-rad.com While the direct participation of the cyclobutane C-C bond of this compound in a [3+2] cycloaddition is not commonly reported, the nitrile group itself can act as a dipolarophile. researchgate.netrsc.org

Nitriles can react with 1,3-dipoles such as nitrile imines, generated in situ from hydrazonyl chlorides, to form five-membered heterocycles. rsc.orgmdpi.com For example, the reaction of nitriles with nitrile imines can lead to the formation of 1,2,4-triazole (B32235) derivatives. mdpi.com The reactivity in these cycloadditions is often influenced by the electronic properties of both the nitrile and the 1,3-dipole. Theoretical studies using Molecular Electron Density Theory (MEDT) have been employed to understand the mechanism and regioselectivity of these reactions. mdpi.comscielo.org.mx

Table 2: Examples of [3+2] Cycloaddition Reactions Involving Nitriles

| 1,3-Dipole | Dipolarophile | Product |

| Nitrile Imine | Nitrile | 1,2,4-Triazole |

| Nitrone | Dimethyl Maleate | Isoxazolidine |

This table provides general examples of [3+2] cycloadditions involving nitriles and is not specific to this compound.

The [4+2] cycloaddition, or Diels-Alder reaction, is a concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. libretexts.org While the isolated double bond is absent in this compound, its derivatives can participate in Diels-Alder reactions. For instance, cyclobutenone, a related four-membered ring ketone, is a highly reactive dienophile in [4+2] cycloadditions. researchgate.netnih.govcomporgchem.com Its enhanced reactivity compared to larger cycloalkenones is attributed to reduced distortion energy required to reach the transition state geometry. comporgchem.com

In the context of this compound, a related vinylcyclobutane derivative could undergo a vinylcyclobutane-cyclohexene rearrangement, a process that is mechanistically related to the Diels-Alder reaction and proceeds through a diradical intermediate. acs.org Furthermore, Lewis acid-catalyzed [4+2] cycloadditions of donor-acceptor cyclobutanes with nitriles have been reported to form tetrahydropyridines. researchgate.net

Table 3: Reactivity of Cyclobutane Derivatives in [4+2] Cycloadditions

| Cyclobutane Derivative | Reactant | Product Type |

| Cyclobutenone | Diene | Bicyclic adduct |

| Donor-Acceptor Cyclobutane | Nitrile | Tetrahydropyridine |

| Vinylcyclobutane | (intramolecular) | Cyclohexene |

This table illustrates the reactivity of different cyclobutane derivatives in [4+2] cycloadditions and rearrangements.

Ring Expansion Rearrangements in Cyclobutane Systems

The significant ring strain in cyclobutanes makes them susceptible to ring expansion rearrangements, often leading to the formation of more stable five- or six-membered rings. chemistrysteps.com These rearrangements can be initiated by the formation of a carbocation adjacent to the ring.

For instance, the treatment of hydroxylated cyclobutane derivatives with reagents like Lewis acids can induce rearrangement to form bicyclic systems. rsc.org Similarly, acid-catalyzed ring expansion of isopropenylcyclobutanol derivatives can yield cyclopentanone (B42830) derivatives through a pinacol-type rearrangement involving a carbocationic intermediate. mdpi.com The driving force for these reactions is the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.com While specific studies on this compound were not found, the general principles of cyclobutane ring expansions suggest that conversion of the nitrile group to a functionality that can stabilize an adjacent positive charge could facilitate such a rearrangement.

Functional Group Interconversions on the Cyclobutane Scaffold

The nitrile group in this compound is a versatile functional group that can be converted into a variety of other functionalities. chadsprep.compressbooks.pub These transformations allow for the elaboration of the cyclobutane scaffold into more complex molecules.

Common reactions of nitriles include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. libretexts.org

Reduction: Reduction of nitriles, typically with reagents like lithium aluminum hydride (LAH), yields primary amines. chadsprep.comlibretexts.org

Addition of Grignard Reagents: The reaction of nitriles with Grignard reagents, followed by hydrolysis, leads to the formation of ketones. chadsprep.comlibretexts.org

Furthermore, the nitrile group can influence reactions on the cyclobutane ring itself. For example, the ring-opening cross-coupling of cyclobutanone (B123998) oxime derivatives (which can be conceptually derived from the corresponding nitrile) with alkenes has been developed for the synthesis of elongated aliphatic nitriles. beilstein-journals.org This reaction proceeds through a radical mechanism involving the release of ring strain. beilstein-journals.org

Table 4: Common Functional Group Interconversions of Nitriles

| Reagent(s) | Product Functional Group |

| H₃O⁺ or OH⁻, H₂O | Carboxylic Acid or Amide |

| 1. LiAlH₄, 2. H₂O | Primary Amine |

| 1. R-MgBr, 2. H₃O⁺ | Ketone |

Computational and Theoretical Investigations of 3,3 Dimethylcyclobutanecarbonitrile

Quantum Chemical Studies

Quantum chemical studies, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. These methods are instrumental in understanding the intricate details of chemical reactions.

Density Functional Theory (DFT) for Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the mechanisms of chemical reactions. For a compound like 3,3-dimethylcyclobutanecarbonitrile, DFT could be employed to explore various potential reaction pathways, such as nitrile hydrolysis, reduction, or cycloadditions. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation barriers and reaction energies, thereby identifying the most favorable reaction mechanism. For instance, in the study of other organic reactions, DFT has been successfully used to elucidate multi-step reaction pathways, including the identification of key intermediates and transition states.

Analysis of Regioselectivity, Enantioselectivity, and Stereoselectivity

Many chemical reactions can yield multiple products. DFT calculations are crucial in predicting the selectivity of these reactions.

Regioselectivity: In reactions where a reagent can attack different positions on the this compound ring or the nitrile group, DFT can predict the preferred site of reaction. This is achieved by comparing the activation energies of the transition states leading to the different regioisomers.

Enantioselectivity: For reactions involving chiral catalysts or reagents, DFT can explain the origin of enantioselectivity. By modeling the transition states for the formation of both enantiomers, the energy difference between them can be calculated, which directly correlates to the enantiomeric excess observed experimentally.

Stereoselectivity: In reactions that can form different stereoisomers (diastereomers), DFT can be used to predict the major product. This involves analyzing the steric and electronic interactions in the various diastereomeric transition states. For example, the facial selectivity of an attack on the cyclobutane (B1203170) ring could be determined by comparing the energies of the transition states leading to syn and anti products.

Molecular Modeling and Conformational Analysis of this compound

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its reactivity. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, can be used to perform a thorough conformational analysis of this compound. The cyclobutane ring is known to exhibit a puckered conformation. For this compound, the orientation of the nitrile group (axial vs. equatorial) and the puckering of the ring would be of primary interest. By identifying the low-energy conformers and the energy barriers between them, a deeper understanding of the molecule's ground-state geometry and its dynamic behavior can be achieved. This information is critical for accurately modeling its reactions.

Theoretical Descriptors of Reactivity and Stability

Conceptual DFT provides a framework for quantifying the reactivity and stability of molecules using various descriptors. These descriptors are derived from the molecule's electronic structure and can offer valuable predictive insights without the need for full reaction path calculations.

| Theoretical Descriptor | Description | Potential Application to this compound |

| Highest Occupied Molecular Orbital (HOMO) Energy | Represents the ability of a molecule to donate electrons. | The energy and location of the HOMO would indicate the most nucleophilic sites, likely the nitrile nitrogen or the sigma bonds of the strained ring. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Represents the ability of a molecule to accept electrons. | The energy and location of the LUMO would indicate the most electrophilic sites, likely the carbon atom of the nitrile group. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which correlates with the chemical stability of the molecule. | A larger gap would suggest higher kinetic stability. |

| Global Hardness and Softness | Measures the resistance to change in electron distribution. | These parameters would provide an overall measure of the molecule's reactivity. |

| Fukui Functions | Indicate the local reactivity at different atomic sites within the molecule. | These would pinpoint the specific atoms most susceptible to nucleophilic or electrophilic attack. |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution and predicts sites for electrostatic interactions. | The ESP map would show the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. |

These descriptors could be calculated for this compound to provide a theoretical assessment of its reactivity profile and guide the design of potential chemical transformations.

Computational Predictions of Novel Transformations

Computational chemistry can be a powerful tool for in silico discovery, predicting novel reactions and transformations before they are attempted in the laboratory. For this compound, computational methods could be used to screen a variety of potential reactants and catalysts to identify promising new reactions. For example, one could computationally explore its reactivity in pericyclic reactions, transition-metal-catalyzed cross-coupling reactions involving the C-CN bond, or ring-opening reactions driven by the strain of the cyclobutane ring. By calculating the thermodynamics and kinetics of these hypothetical reactions, computational chemistry can prioritize the most promising candidates for experimental validation, thus accelerating the discovery of new synthetic methodologies.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (IR, Raman) for Nitrile and Ring Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the characteristic functional groups and skeletal vibrations within 3,3-Dimethylcyclobutanecarbonitrile. The nitrile (C≡N) group and the cyclobutane (B1203170) ring give rise to distinct and identifiable bands in the vibrational spectra.

The most prominent feature in the IR spectrum of a saturated nitrile like this compound is the C≡N stretching vibration. This absorption is typically strong and sharp, appearing in the range of 2260-2240 cm⁻¹. spectroscopyonline.com The intensity of this band is a consequence of the large change in dipole moment during the stretching vibration of the polar carbon-nitrogen triple bond. spectroscopyonline.com

Raman spectroscopy offers complementary information. The C≡N stretch is also observable in the Raman spectrum, typically in the same frequency range as the IR absorption. The symmetric vibrations of the cyclobutane ring, which may be weak or absent in the IR spectrum due to a small change in dipole moment, can be strong in the Raman spectrum. This is particularly true for the "ring breathing" mode, a symmetric stretching of the entire ring, which is a characteristic feature of cyclic systems in Raman spectroscopy.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| C≡N Stretch | 2260-2240 | IR, Raman | Strong, Sharp (IR) |

| C-H Stretch (Alkyl) | 3000-2850 | IR, Raman | Strong |

| CH₂ Scissoring | ~1465 | IR, Raman | Medium |

| CH₃ Asymmetric Bending | ~1450 | IR, Raman | Medium |

| CH₃ Symmetric Bending | ~1375 | IR, Raman | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural determination of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three non-equivalent sets of protons in the molecule.

The protons of the two methyl groups (CH ₃) are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a singlet in the upfield region of the spectrum, likely between 1.0 and 1.5 ppm. The absence of adjacent protons means there will be no spin-spin splitting for this signal.

The two methylene (B1212753) groups (CH ₂) in the cyclobutane ring are diastereotopic. The protons on the carbon adjacent to the nitrile group (position 2 and 4) will be magnetically non-equivalent and are expected to show complex splitting patterns due to both geminal and vicinal coupling. These would likely appear as multiplets in the range of 1.8-2.5 ppm.

The single proton on the carbon bearing the nitrile group (CH -CN) is also in a unique chemical environment. This proton is expected to be the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the nitrile group and will likely appear as a multiplet further downfield, estimated to be in the region of 2.5-3.0 ppm. The multiplicity of this signal will be determined by the coupling with the adjacent methylene protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(CH ₃)₂ | 1.0 - 1.5 | Singlet | 6H |

| -CH ₂- | 1.8 - 2.5 | Multiplet | 4H |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

The carbon of the nitrile group (C ≡N) will appear in the characteristic downfield region for nitriles, typically between 115 and 125 ppm. The quaternary carbon atom of the cyclobutane ring to which the two methyl groups are attached (C (CH₃)₂) will also be in a distinct environment, likely in the range of 30-40 ppm. The two equivalent methyl carbons (-C H₃) will give a single signal in the upfield region, expected around 20-30 ppm. The two methylene carbons (-C H₂) of the cyclobutane ring are equivalent and will produce a single signal, likely in the range of 30-40 ppm. The methine carbon attached to the nitrile group (-C H(CN)) is expected to be shifted downfield relative to the other ring carbons due to the electron-withdrawing nature of the nitrile group, with an estimated chemical shift between 25 and 35 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ | 20 - 30 |

| -C H(CN) | 25 - 35 |

| C (CH₃)₂ | 30 - 40 |

| -C H₂- | 30 - 40 |

| C ≡N | 115 - 125 |

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be expected between the methine proton (-CH(CN)-) and the adjacent methylene protons (-CH₂-). This would confirm the connectivity of the cyclobutane ring. sdsu.edulibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal around 2.5-3.0 ppm would show a correlation to the carbon signal between 25 and 35 ppm, confirming the -CH(CN)- group. sdsu.edu

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a unique "molecular fingerprint."

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation and identification of volatile compounds like this compound within a mixture. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, the intensity of the molecular ion peak for cyclic alkanes can be weak. The fragmentation pattern is often more informative. Common fragmentation pathways for cyclobutane derivatives involve ring opening followed by the loss of small neutral molecules like ethene. For this compound, fragmentation would likely involve the loss of the nitrile group or cleavage of the cyclobutane ring. The presence of the gem-dimethyl group would also influence the fragmentation, potentially leading to the loss of a methyl or isopropyl group, resulting in characteristic fragment ions. The analysis of these fragment ions allows for the confirmation of the compound's structure. docbrown.info

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,3-dimethylcyclobutanecarboxylic acid |

| 3,3-dimethylpentane |

X-ray Crystallography for Solid-State Structural Determination (for derivatives, if applicable)

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.com This technique provides unequivocal data on bond lengths, bond angles, and stereochemistry, which are critical for understanding the molecule's structure and potential interactions. rigaku.com For a compound like this compound, obtaining a derivative suitable for single-crystal growth would be the first crucial step.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. uq.edu.au The electrons in the atoms of the crystal diffract the X-rays, creating a unique pattern of intensities that can be mathematically reconstructed into a three-dimensional model of the electron density, and thus the atomic positions. creative-biostructure.com

While a crystal structure for this compound itself is not publicly available, the application of X-ray crystallography to cyclobutane derivatives is well-documented. For instance, studies on various substituted cyclobutanes have successfully elucidated their puckered ring conformations and the spatial orientation of substituents. researchgate.netresearchgate.net The analysis of cyclobut-1-ene-1,2-dicarboxylic acid, for example, revealed detailed structural parameters, including the monoclinic space group and specific lattice parameters (a= 5.551 Å, b= 13.541 Å, c= 8.714 Å; β= 98.91°). rsc.org Such analyses provide invaluable insights into the steric and electronic properties of the cyclobutane ring system, which would be similarly applicable to understanding the structure of this compound derivatives.

The successful application of this technique would yield precise atomic coordinates, from which crucial geometric parameters for a derivative of this compound could be tabulated, as illustrated in the hypothetical table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| β (°) | [Hypothetical Value] |

| Volume (ų) | [Hypothetical Value] |

| Z | 4 |

Chromatographic Methods for Purification and Purity Analysis (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful methods for analyzing compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, both normal-phase and reversed-phase HPLC could be applicable.

A reversed-phase method would likely be the first choice, utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation of nitrile-containing compounds is well-established, with specialized cyano-phases available that offer different selectivity compared to traditional alkyl phases due to dipole-dipole and π-π interactions. sorbtech.com The development of an HPLC method for nitrile compounds often involves screening different columns and mobile phase compositions to achieve optimal resolution. nih.govnih.gov For instance, a method for adiponitrile (B1665535) hydrolysis products used a C18 column with a gradient of methanol (B129727) and aqueous acetic acid. nih.govexcillum.com

The following table provides an example of a potential HPLC method for the analysis of this compound, based on common practices for similar analytes.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), would be an excellent method for purity analysis and identification of trace impurities.

The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A common stationary phase for the analysis of a wide range of organic molecules is a polysiloxane-based polymer, such as DB-5ms. spectroscopyonline.com The oven temperature is typically programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. The identification of additives in nitrile rubber, for example, has been successfully achieved using pyrolysis-GC-MS, demonstrating the utility of this technique for nitrile-containing materials. spectroscopyonline.comresearchgate.net

A hypothetical GC method for the analysis of this compound is outlined below.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

By employing these advanced analytical methodologies, a comprehensive characterization of this compound and its derivatives can be achieved, providing a solid foundation for further chemical and biological investigations.

Applications and Utility of 3,3 Dimethylcyclobutanecarbonitrile in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

The inherent ring strain and distinct three-dimensional geometry of the cyclobutane (B1203170) core make 3,3-Dimethylcyclobutanecarbonitrile an attractive starting material for the synthesis of intricate molecular architectures. rsc.org The nitrile functionality serves as a versatile handle for a wide array of chemical manipulations, including hydrolysis, reduction, and addition reactions, allowing for the introduction of various functional groups.

The gem-dimethyl group on the cyclobutane ring imparts specific conformational constraints, which can be strategically exploited in stereoselective synthesis. This substitution pattern can influence the approach of reagents, directing transformations to occur at specific positions and with predictable stereochemical outcomes. calstate.edu This level of control is paramount in the total synthesis of natural products and other complex organic molecules where precise stereochemistry is often crucial for biological activity. rsc.org

Furthermore, the strained four-membered ring can undergo ring-opening or ring-expansion reactions under specific conditions, providing access to a diverse range of acyclic and larger cyclic systems that might be challenging to synthesize through other routes. researchgate.net This strategic disassembly of the cyclobutane framework, guided by the existing substitution pattern, offers a powerful tool for synthetic chemists to construct complex carbon skeletons. The application of cyclobutane derivatives in organic synthesis is extensive, with transformations often leading to the formation of valuable intermediates for various applications. researchgate.net

Precursor in Medicinal Chemistry for Novel Drug Candidates

The incorporation of cyclobutane moieties into drug candidates has been shown to offer significant advantages in terms of potency, selectivity, and pharmacokinetic properties. pharmablock.comnih.gov The rigid, puckered conformation of the cyclobutane ring can help to lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. nih.govvilniustech.lt this compound, as a readily available and modifiable building block, plays a crucial role in the exploration of this chemical space.

Synthesis of Bioactive Cyclobutane Derivatives

The unique three-dimensional structure of the cyclobutane ring provides opportunities for creating novel pharmacophores that can interact with biological targets in ways that are not achievable with more flexible or planar structures. nih.govvilniustech.lt The nitrile group of this compound can be converted into a variety of functional groups, such as amines, carboxylic acids, and amides, which are common features in bioactive molecules. This allows for the systematic exploration of structure-activity relationships (SAR) by synthesizing libraries of cyclobutane-containing compounds with diverse functionalities.

The gem-dimethyl substitution can also contribute to improved metabolic stability by shielding adjacent positions from enzymatic degradation. vilniustech.lt This strategic placement of sterically demanding groups is a common tactic in medicinal chemistry to enhance the drug-like properties of a molecule. The synthesis of various bioactive cyclobutane-containing alkaloids has demonstrated the potential of this scaffold in drug discovery. nih.gov

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

An intermediate in the synthesis of an Active Pharmaceutical Ingredient (API) is a chemical compound that is formed during the manufacturing process and undergoes further chemical transformation to become the final API. pharmanoble.com The quality and purity of these intermediates are critical to the safety and efficacy of the final drug product. pharmanoble.com

The structural features of this compound make it a valuable intermediate in the multi-step synthesis of complex APIs. Its well-defined stereochemistry and the versatile reactivity of the nitrile group allow for its incorporation into a larger molecular framework with a high degree of control. The use of such specialized building blocks can streamline the synthesis of complex drug molecules, potentially leading to more efficient and cost-effective manufacturing processes. gaylordchemical.com The development of continuous flow chemistry has further highlighted the importance of well-behaved intermediates in modern API synthesis. beilstein-journals.orgbeilstein-journals.org

Applications in Agrochemical Development

The principles of rational drug design, including the use of conformationally restricted scaffolds, are also applicable to the development of new agrochemicals, such as herbicides, insecticides, and fungicides. The introduction of a cyclobutane ring can influence the binding affinity of a molecule to its target protein in a pest or weed, potentially leading to increased efficacy and selectivity. lifechemicals.com

This compound can serve as a key building block for the synthesis of novel agrochemicals. By transforming the nitrile group into various toxophoric or pharmacophoric groups and exploring different substitution patterns on the cyclobutane ring, chemists can generate libraries of new compounds for high-throughput screening. The gem-dimethyl group can also contribute to the environmental stability and persistence of the agrochemical, which are important considerations in its development. The search for new and effective agrochemicals is an ongoing process, with a constant need for novel molecular scaffolds. researchgate.net

Integration into Polymer Science and Materials Chemistry

The unique reactivity of strained ring systems has led to their exploration in the field of polymer science and materials chemistry. The controlled release of strain energy can be harnessed to create materials with novel properties.

Mechanophores in Stress-Responsive Polymers

A mechanophore is a specific chemical moiety that is incorporated into a polymer chain and is designed to undergo a predictable chemical reaction in response to mechanical stress. nih.gov This stress-induced transformation can lead to changes in the material's properties, such as color, fluorescence, or mechanical strength. nih.govacs.org

The [2+2] cycloreversion of cyclobutane rings is a well-established mechanochemical reaction. nih.gov When a polymer chain containing a cyclobutane mechanophore is subjected to a stretching force, the strain energy in the four-membered ring can be released through the cleavage of carbon-carbon bonds, leading to the formation of two new double bonds. nih.govacs.org This process can be designed to be reversible or irreversible, depending on the specific structure of the cyclobutane derivative.

While the direct use of this compound as a mechanophore has not been extensively reported, the principles of cyclobutane mechanochemistry are highly relevant. The gem-dimethyl substitution on the cyclobutane ring can influence the force required to induce the ring-opening reaction and the stereochemistry of the resulting products. nih.gov By incorporating derivatives of this compound into polymer backbones, it may be possible to create new stress-responsive materials with tailored properties for applications such as damage sensing, self-healing, and controlled release. rsc.orgrsc.org The study of mechanophore reactivity is a rapidly developing area, with ongoing research focused on understanding the relationship between molecular structure and mechanochemical response. nsf.govacs.org

Monomers for Controlled Polymerization

Controlled polymerization techniques are paramount for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and specific architectures. The utility of cyclobutane derivatives in this context has been primarily demonstrated through ring-opening metathesis polymerization (ROMP) of unsaturated cyclobutenes. beilstein-journals.orgacs.org This process is driven by the release of ring strain.

For a saturated compound like this compound, ROMP is not a viable polymerization pathway. However, other controlled polymerization strategies could theoretically be envisioned. The nitrile functionality, while not a typical initiator for polymerization, can influence the electronic properties of the molecule. In the presence of suitable catalysts, ring-opening polymerization (ROP) of the cyclobutane ring could occur, driven by the inherent strain of the four-membered ring. This process would lead to a polymer with a repeating unit containing a quaternary dimethyl center and a pendant nitrile group.

Another theoretical avenue is through the transformation of the nitrile group into a polymerizable moiety. For instance, reduction of the nitrile to a primary amine, followed by conversion to an acrylate (B77674) or methacrylate, would yield a monomer suitable for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The resulting polymer would feature the 3,3-dimethylcyclobutane motif as a pendant group, which could impart unique thermal and mechanical properties to the material.

Table 1: Theoretical Polymerization Strategies for this compound

| Polymerization Strategy | Proposed Monomer | Potential Polymer Structure |

| Ring-Opening Polymerization | This compound | Linear polymer with repeating ketone and nitrile functionalities (after rearrangement) |

| Controlled Radical Polymerization | 3,3-Dimethylcyclobutylmethyl (meth)acrylate | Poly(meth)acrylate with pendant 3,3-dimethylcyclobutane groups |

It is important to note that these are hypothetical pathways, and their feasibility would depend on overcoming significant synthetic and thermodynamic challenges. The development of bespoke catalysts would be crucial for achieving controlled ring-opening of such a substituted cyclobutane.

C-H Functionalization Strategies in Synthesizing Cyclobutane-Containing Natural Products

The direct functionalization of otherwise inert C-H bonds has emerged as a powerful tool in organic synthesis, offering more atom- and step-economical routes to complex molecules. acs.orgnih.gov The synthesis of natural products containing a cyclobutane core, such as the piperarborenines, has been a fertile ground for the application of C-H functionalization logic. nih.gov

A common strategy involves the use of a directing group, which positions a transition metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. While a variety of directing groups have been successfully employed for the C-H functionalization of cyclobutanes, the use of a nitrile group for this purpose on a saturated ring system is not well-established. acs.org

However, the nitrile group is known to be a versatile functional group that can act as a directing group in certain contexts, particularly for the meta-selective C-H functionalization of aromatic rings. nih.gov In the context of this compound, the nitrile group could theoretically direct the functionalization of the C-H bonds on the cyclobutane ring. The nitrogen lone pair could coordinate to a transition metal catalyst, positioning it for the activation of a C-H bond at the C2 or C3 position.

The success of such a strategy would be highly dependent on the development of a suitable catalytic system that can overcome the inherent challenges of activating strong sp³ C-H bonds on a strained ring. The gem-dimethyl group at the C3 position would also exert a significant steric influence on the regioselectivity of the reaction.

Table 2: Key Considerations for C-H Functionalization of this compound

| Factor | Implication |

| Directing Group Ability | The coordinating ability of the nitrile group with the chosen transition metal catalyst. |

| Regioselectivity | The steric and electronic influence of the gem-dimethyl and nitrile groups on the site of C-H activation. |

| Catalyst System | The need for a highly active and selective catalyst to cleave the strong C(sp³)-H bonds. |

| Substrate Reactivity | The inherent strain of the cyclobutane ring may influence the reactivity and stability of intermediates. |

Should a viable method for the C-H functionalization of this compound be developed, it would provide a novel and modular entry point for the synthesis of a variety of substituted cyclobutane building blocks. These could then be further elaborated to construct complex natural products or their analogues for biological evaluation. For instance, the introduction of an aryl group via a directed C-H arylation would yield a precursor that could be a key intermediate in the synthesis of certain cyclobutane-containing alkaloids or lignans. nih.gov

Occurrence and Environmental Detection of 3,3 Dimethylcyclobutanecarbonitrile

Identification in Natural Extracts (e.g., plant phytochemistry)

Cyclobutane (B1203170) derivatives are found in a variety of natural products, often contributing to the biological activity of the parent molecule nih.govresearchgate.netnih.gov. These compounds have been isolated from plants and marine organisms nih.gov. The biosynthesis of these structures often involves photochemical reactions, such as [2+2] cycloadditions of alkenes nih.gov. While a diverse array of cyclobutane-containing natural products has been identified, a specific search of phytochemical literature does not currently indicate the isolation of 3,3-Dimethylcyclobutanecarbonitrile from any plant or other natural sources. The presence of the nitrile group, while not uncommon in natural products, combined with the specific disubstituted cyclobutane structure, appears to be a rare configuration in the known chemical space of natural extracts.

Future phytochemical investigations could potentially uncover this or related compounds, particularly in organisms known to produce other cyclobutane or nitrile-containing secondary metabolites. The advancement of sophisticated analytical techniques is crucial for the discovery of novel, low-concentration compounds in complex natural matrices researchgate.net.

Detection as Pyrolytic Products in Complex Mixtures (e.g., smoke condensates)

Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is a significant source of a wide array of chemical compounds, including various nitriles rsc.orgresearchgate.netmdpi.com. The composition of pyrolytic products is highly dependent on the chemical nature of the starting material. For instance, the pyrolysis of nitrogen-containing polymers is known to produce a variety of nitrogenous compounds, including amines, amides, and nitriles rsc.orgresearchgate.netresearchgate.net.

Cigarette smoke condensate is a well-studied example of a complex mixture resulting from pyrolysis. While extensive research has identified thousands of chemical constituents in tobacco smoke, including numerous nitriles and other nitrogen-containing compounds, there is no specific mention of this compound in the available literature on this topic nih.govsemanticscholar.org. The formation of such a specific molecule would likely depend on the presence of suitable precursor structures within the tobacco leaf or additives that could undergo cyclization and rearrangement during the combustion process. Given the immense complexity of smoke condensate, it is plausible that trace amounts of this compound could be present but have not yet been identified or have been overlooked in broader analytical screens.

Methodologies for Trace Analysis and Quantification

The detection and quantification of a specific compound like this compound in complex environmental or pyrolytic samples would necessitate highly sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds in such matrices nih.gov. The separation power of gas chromatography coupled with the identification capabilities of mass spectrometry would be essential for distinguishing this compound from a multitude of other components.

For trace-level quantification, methods such as selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) would likely be employed to enhance sensitivity and reduce matrix interference. The development of a robust quantitative method would require the synthesis of an authentic analytical standard of this compound and potentially a stable isotope-labeled internal standard to ensure accuracy and precision.

Other analytical techniques that could be adapted for the analysis of this compound include:

Headspace-GC-MS: This technique is particularly useful for the analysis of volatile compounds in solid or liquid samples and could be applied to the analysis of smoke condensates or other pyrolytic residues.

Solid-Phase Microextraction (SPME)-GC-MS: SPME is a solvent-free extraction technique that can concentrate analytes from a sample matrix, thereby increasing detection sensitivity. This method has been successfully used for the analysis of various compounds in tobacco smoke nih.gov.

The validation of any analytical method would involve assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision, as is standard practice in analytical chemistry nih.gov.

Data Table: Potential Analytical Methodologies for this compound

| Analytical Technique | Principle | Potential Application | Key Advantages | Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. | Broad-spectrum analysis of complex mixtures like smoke condensates and environmental samples. | High resolution, excellent for compound identification. | May require sample derivatization for less volatile compounds. |

| Headspace-GC-MS | Analysis of volatile organic compounds in the vapor phase above a solid or liquid sample. | Detection in pyrolytic products and environmental matrices where the compound may be present as a volatile component. | Minimal sample preparation, reduces matrix effects. | Only suitable for volatile and semi-volatile analytes. |

| Solid-Phase Microextraction (SPME)-GC-MS | A coated fiber is used to extract and concentrate analytes from a sample prior to GC-MS analysis. | Trace analysis in air, water, and complex mixtures. | Solvent-free, enhances sensitivity. | Fiber selection is crucial and can be analyte-specific. |

| Tandem Mass Spectrometry (MS/MS) | Multiple stages of mass analysis to increase selectivity and sensitivity. | Targeted quantification at very low levels in complex matrices, reducing background noise. | High selectivity and sensitivity, improved signal-to-noise ratio. | Method development can be more complex. |

Future Perspectives and Research Challenges for 3,3 Dimethylcyclobutanecarbonitrile

Development of Innovative and Sustainable Synthetic Routes

The synthesis of cyclobutane (B1203170) derivatives has traditionally presented challenges due to the inherent strain of the four-membered ring. nih.gov Future research will undoubtedly focus on the development of more efficient, innovative, and sustainable methods for the synthesis of 3,3-dimethylcyclobutanecarbonitrile. Key areas of interest include:

Green Chemistry Approaches: A significant push is being made towards "green" synthetic routes that minimize waste and utilize less hazardous reagents and solvents. chemistryjournals.net For cyclobutanes, this includes exploring photochemical methods, such as [2+2] photocycloadditions, which can be performed under milder conditions. researchgate.netnih.gov The use of visible light as a renewable energy source for these reactions is a particularly promising avenue. rsc.org

Catalysis: The development of novel catalysts is crucial for improving the efficiency and selectivity of cyclobutane synthesis. nih.gov This includes both metal-based catalysts and organocatalysts, which can offer more environmentally friendly alternatives. mdpi.com Research into catalysts that can facilitate the direct and stereocontrolled functionalization of the cyclobutane ring is also a high priority. nih.gov

Atom Economy: Synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, are a central tenet of green chemistry. Future synthetic strategies for this compound will likely focus on cycloaddition and multicomponent reactions that maximize atom economy. chemistryjournals.netrsc.org

Deeper Mechanistic Understanding of Cyclobutane Ring Transformations

The strained nature of the cyclobutane ring makes it susceptible to a variety of chemical transformations, including ring-opening and ring-expansion reactions. lifechemicals.com A more profound understanding of the mechanisms governing these transformations is essential for harnessing the synthetic potential of this compound.

Future research in this area should focus on:

Reaction Pathways: Elucidating the detailed mechanistic pathways of ring transformations. This includes identifying key intermediates and transition states, which can be achieved through a combination of experimental techniques and computational studies.

Controlling Reactivity: Developing methods to control the outcome of these transformations. By understanding the factors that influence whether the ring opens, expands, or remains intact, chemists can selectively guide the reaction towards the desired product. Recent studies have shown that reaction conditions can be tuned to control the regioselectivity of cycloaddition reactions involving allenes to form cyclobutanes. researchgate.net

Strain-Release Reactions: Investigating strain-release-driven reactions as a synthetic tool. The energy stored in the strained cyclobutane ring can be harnessed to drive subsequent chemical reactions, providing access to complex molecular architectures. rsc.org

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. Advanced computational modeling will play an increasingly important role in several key areas:

Predicting Reactivity: Quantum mechanical calculations can be used to predict the most likely sites of reaction, the stability of intermediates, and the energy barriers for different reaction pathways. This can help in designing more efficient synthetic routes and predicting the products of novel reactions.

Structure-Activity Relationship (SAR) Studies: For potential applications in medicinal chemistry, computational models can be used to understand how the three-dimensional structure of this compound and its derivatives relates to their biological activity. nih.gov This can accelerate the process of drug discovery by identifying promising lead compounds for further investigation.

Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, by predicting the spectral properties of different possible structures and conformations.

Below is a table of predicted collision cross-section values for this compound, which are useful in mass spectrometry-based analyses. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 110.09643 | 116.6 |

| [M+Na]+ | 132.07837 | 125.7 |

| [M-H]- | 108.08187 | 121.1 |

| [M+NH4]+ | 127.12297 | 133.8 |

| [M+K]+ | 148.05231 | 128.0 |

| [M+H-H2O]+ | 92.086410 | 102.9 |

| [M+HCOO]- | 154.08735 | 135.6 |

| [M+CH3COO]- | 168.10300 | 186.7 |

| [M+Na-2H]- | 130.06382 | 123.8 |

| [M]+ | 109.08860 | 119.4 |

| [M]- | 109.08970 | 119.4 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu

Expansion of Applications in Chemical Biology and Materials Science

The unique combination of a rigid cyclobutane scaffold and a versatile nitrile functional group suggests that this compound could be a valuable building block in both chemical biology and materials science.

Chemical Biology:

Medicinal Chemistry: The cyclobutane moiety is found in several approved drugs, and its incorporation can lead to conformational restriction and improved metabolic stability. nih.govlifechemicals.com The nitrile group is also present in numerous pharmaceuticals and can participate in various interactions with biological targets. nih.govresearchgate.net Therefore, this compound could serve as a scaffold for the development of novel therapeutic agents.

Peptidomimetics: Cyclobutane β-amino acids are useful for constructing peptidomimetics, which are molecules that mimic the structure and function of peptides. chemistryviews.org Derivatives of this compound could be explored for this purpose.

Materials Science:

Polymers: Cyclobutane derivatives have been used to create novel polymers with interesting properties, such as stress-responsiveness. lifechemicals.com The nitrile group is a key component in materials like nitrile rubber, known for its chemical resistance. turito.comvedantu.com The incorporation of this compound into polymer chains could lead to materials with enhanced thermal stability, mechanical strength, or specific functionalities. Recent research has focused on the synthesis of polyureas incorporating cyclobutane structures, resulting in materials with high optical transparency and good mechanical performance. acs.org

Liquid Crystals: The rigid and well-defined geometry of the cyclobutane ring could be exploited in the design of new liquid crystalline materials.

Interdisciplinary Approaches to Uncover Novel Functions

The full potential of this compound is most likely to be realized through interdisciplinary collaborations. By combining the expertise of organic chemists, computational scientists, biologists, and materials scientists, new and unexpected applications for this molecule may be discovered.

Future research should embrace a multidisciplinary approach, for example:

Combinatorial Chemistry and High-Throughput Screening: Synthesizing libraries of derivatives based on the this compound scaffold and screening them for biological activity or novel material properties.

Biophysical Studies: Investigating the interactions of this compound derivatives with proteins and other biological macromolecules to understand their mechanism of action at a molecular level.

Materials Characterization: A thorough characterization of polymers and other materials incorporating this compound to understand how its structure influences the macroscopic properties of the material.

By addressing these research challenges and embracing a collaborative and interdisciplinary approach, the scientific community can unlock the full potential of this compound and pave the way for its use in a wide range of innovative applications.

Q & A

Q. What are the established synthetic routes for 3,3-Dimethylcyclobutanecarbonitrile, and what key reagents are involved?

The synthesis of this compound often involves cyclization reactions or functional group modifications. For example, 3,3-dimethylbutanenitrile (a structural analog) undergoes direct cyclization using potassium tert-butoxide in tetrahydrofuran (THF) to form cyclopropane derivatives . For stereoselective synthesis, chiral intermediates like (1R,2R)-2-acetyl-3,3-dimethylcyclobutanecarbonitrile (C₉H₁₃NO) are synthesized via multi-step routes involving acetyl group introduction and cyclobutane ring formation under controlled conditions (e.g., chiral catalysts or enantiomerically pure starting materials) . Key reagents include strong bases (e.g., KOtBu), organometallic catalysts, and solvents like THF or acetonitrile.

Q. What analytical techniques are critical for characterizing this compound?

Characterization relies on:

- NMR Spectroscopy : To confirm cyclobutane ring geometry and substituent positions (¹H and ¹³C NMR).

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.